

Spectroscopic Profile of Allylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Allylcyclohexane

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This technical guide provides a comprehensive overview of the spectroscopic data for **allylcyclohexane**, a key building block in organic synthesis and relevant to drug discovery and development. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.

Introduction

Allylcyclohexane (C₉H₁₆) is a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide presents a consolidated analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **allylcyclohexane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Allylcyclohexane** (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.83 - 5.73	m	1H	=CH-
4.99 - 4.93	m	2H	=CH ₂
1.96	t, J = 6.4 Hz	2H	-CH ₂ -CH=
1.76 - 1.61	m	5H	Cyclohexyl-H
1.32 - 1.08	m	5H	Cyclohexyl-H
0.96 - 0.83	m	1H	Cyclohexyl-H

Note: Chemical shifts and coupling constants are approximate and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Allylcyclohexane**

Chemical Shift (δ) ppm	Carbon Type	Assignment
~138	Quaternary	=CH-
~115	Primary	=CH ₂
~43	Secondary	-CH ₂ -CH=
~38	Tertiary	Cyclohexyl-CH
~33	Secondary	Cyclohexyl-CH ₂
~26	Secondary	Cyclohexyl-CH ₂
~25	Secondary	Cyclohexyl-CH ₂

Note: These are predicted chemical shifts based on typical values for similar chemical environments.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Allylcyclohexane**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3075	Medium	C-H Stretch	=C-H (alkene)
2925, 2850	Strong	C-H Stretch	C-H (alkane)
~1640	Medium	C=C Stretch	C=C (alkene)
~1450	Medium	C-H Bend	CH ₂ (scissoring)
~990, ~910	Strong	C-H Bend	=C-H (out-of-plane)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Allylcyclohexane** (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
124	~10	[M] ⁺ (Molecular Ion)
83	~100	[C ₆ H ₁₁] ⁺ (Loss of C ₃ H ₅)
55	High	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺ (Allyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

- **Sample Preparation:** A sample of **allylcyclohexane** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

- **Instrument Setup:** A 400 MHz NMR spectrometer is used for analysis. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
- **^1H NMR Acquisition:** A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum is acquired. Key parameters include a spectral width of approximately 220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
- **Data Processing:** The acquired Free Induction Decay (FID) is processed using Fourier transformation. The resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to TMS or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR Spectroscopy Protocol (Neat Liquid):

- **Sample Preparation:** As **allylcyclohexane** is a liquid, a neat spectrum can be obtained by placing a single drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin liquid film.
- **Instrument Setup:** An FT-IR spectrometer is used for the analysis. A background spectrum of the clean, empty salt plates is recorded to subtract atmospheric and instrument-related absorptions.
- **Data Acquisition:** The prepared sample is placed in the spectrometer's sample compartment. The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The sample interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

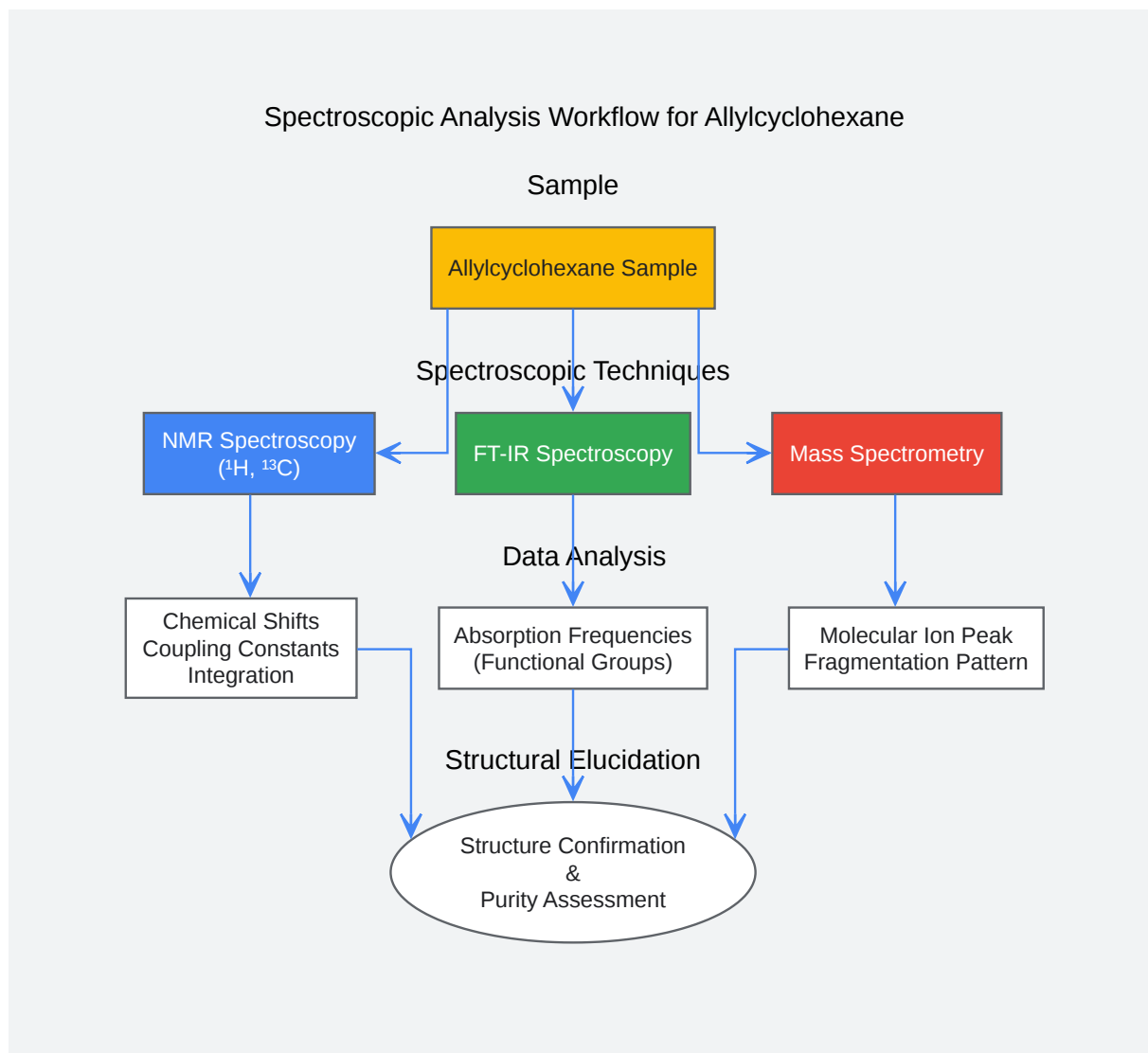
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

- **Sample Introduction:** A small amount of **allylcyclohexane** is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, the sample is first vaporized and separated from any impurities on a capillary column.
- **Ionization:** In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Workflow Visualization

The logical flow of spectroscopic analysis for the structural elucidation of a compound like **allylcyclohexane** is depicted in the following diagram.



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Spectroscopic Analysis Workflow

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com